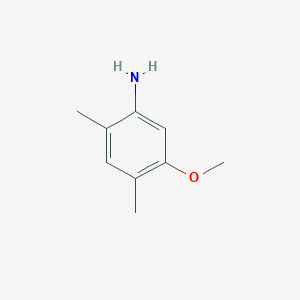

1-(2-(叔丁氧基)-2-氧乙基)-2-氧代-1,2-二氢吡啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of compounds related to 1-(2-(tert-Butoxy)-2-oxoethyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves complex reactions, such as the reduction of keto functionalities to corresponding beta-hydroxylated delta-lactams and the formation of Schiff base compounds through coupling with aromatic aldehydes. These processes are characterized by the formation of strong O-H...O=C hydrogen bonds leading to infinite chains in the crystal structure (Didierjean et al., 2004); (Çolak et al., 2021).

Molecular Structure Analysis The molecular structure of similar compounds is often determined using X-ray crystallography, revealing intricate details such as the orientation of side chains and the stabilization of structures through intramolecular hydrogen bonds. These studies provide insights into the molecular packing and the effects of structural modifications on the compounds' properties (Çolak et al., 2021).

Chemical Reactions and Properties Chemical reactions involving the tert-butoxycarbonyl group typically include tert-butoxycarbonylation, a process that protects functional groups in complex organic syntheses. This reaction proceeds under mild conditions and is compatible with various substrates, highlighting the versatility of the tert-butoxycarbonyl group in synthetic chemistry (Saito et al., 2006).

科学研究应用

抗氧化和抗微生物应用

抗氧化性能:研究表明,含有叔丁基基团的合成化合物表现出很高的抗氧化活性。例如,Dembitsky(2006)回顾了260多种天然存在和合成的新脂肪酸、新烷烃及其类似物和衍生物,包括含有叔丁基基团的化合物,强调它们作为抗氧化剂和抗癌剂的潜力 Dembitsky, 2006。

抗微生物和抗菌剂:同样是由Dembitsky(2006)进行的这项回顾还表明,这些化合物由于其生物活性特性可能作为抗微生物和抗菌剂 Dembitsky, 2006。

生物降解和环境影响

醚类化合物的生物降解:Thornton等人(2020)回顾了乙基叔丁基醚(ETBE)在土壤和地下水中的生物降解和命运,强调微生物对ETBE的有氧降解能力。虽然没有提到具体的化合物,但了解类似醚类化合物的生物降解途径可以为环境修复策略提供信息 Thornton et al., 2020。

化学合成和制药研究

合成应用:类似于问题中的化合物的合成和反应已被探讨,以期发展新药物和材料的潜力。例如,Khan和Giridhar(2015)关于植物甜菜碱的回顾讨论了甜菜碱的化学性质,类似于问题中的化合物,它们含有羧酸基团,突出了它们在合成化学和制药研究中的重要性 Khan & Giridhar, 2015。

作用机制

Target of Action

It is known that tert-butyloxycarbonyl-protected amino acids (boc-aails) are used as starting materials in dipeptide synthesis . This suggests that the compound may interact with amino acids or proteins in the body.

Mode of Action

The compound’s mode of action is likely related to its role in dipeptide synthesis. The tert-butyloxycarbonyl (Boc) group is used as the N α-amino protecting group in peptide synthesis . This group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Biochemical Pathways

The compound is involved in the synthesis of dipeptides, which are small proteins composed of two amino acids. This process is part of the broader protein synthesis pathway, which is crucial for many biological functions, including cell growth and repair .

Pharmacokinetics

The compound’s solubility and reactivity suggest that it may be well-absorbed and distributed in the body .

Result of Action

The compound’s action results in the formation of dipeptides, which are crucial components of proteins. Proteins play a wide variety of roles in the body, from providing structural support to cells, to acting as enzymes that facilitate biochemical reactions .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity and stability. Additionally, the presence of other compounds, such as glucose and citric acid, can also influence its action .

安全和危害

The safety and hazards of this compound would depend on its exact structure and properties. In general, care should be taken when handling organic compounds, especially those with reactive functional groups. Protective equipment should be worn and reactions should be carried out in a well-ventilated area .

未来方向

The future directions for this compound would depend on its intended use. For example, if used as a protecting group in organic synthesis, research could focus on developing more efficient methods for its introduction and removal . If used as a building block in the synthesis of more complex molecules, research could focus on exploring its reactivity and potential applications .

属性

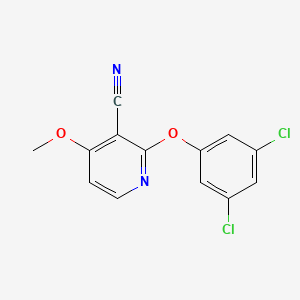

IUPAC Name |

1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-12(2,3)18-9(14)7-13-6-4-5-8(10(13)15)11(16)17/h4-6H,7H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHJFZGVOHCGDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=CC=C(C1=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

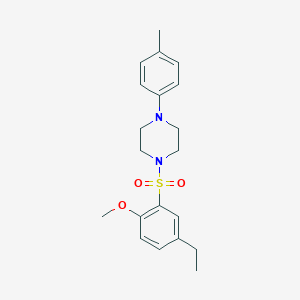

![4-[2-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2480645.png)

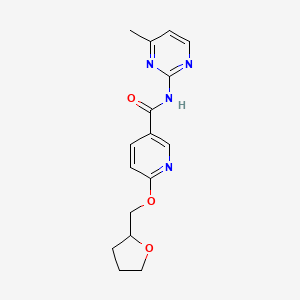

![3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480650.png)

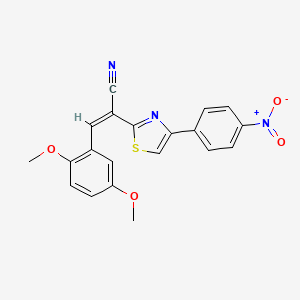

![(E)-methyl 2-(2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2480661.png)